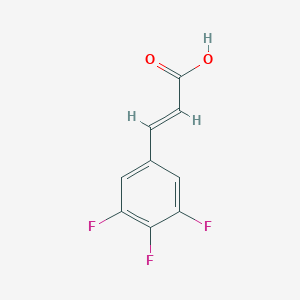

3,4,5-Trifluorocinnamic acid

説明

Significance of Fluorinated Organic Compounds in Scientific Disciplines

Fluorination, the process of introducing fluorine into organic compounds, is a cornerstone of contemporary organic synthesis. numberanalytics.com This is due to fluorine's unique properties, such as its high electronegativity and small size, which can profoundly alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.com The substitution of hydrogen with fluorine can enhance a compound's metabolic stability, lipophilicity, and bioavailability, making it a critical tool in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchimia.chresearchgate.net

The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. alfa-chemistry.com This stability is highly desirable in materials science, leading to the development of specialty lubricants, fire-fighting foams, and components for liquid crystal displays. alfa-chemistry.com In the pharmaceutical and life science industries, it is estimated that approximately 20% of all drugs and 30-40% of agrichemicals are organofluorine compounds. alfa-chemistry.com The introduction of fluorine can lead to improved efficacy and reduced side effects compared to their non-fluorinated counterparts. numberanalytics.com Well-known examples of successful fluorinated pharmaceuticals include fluoxetine (B1211875) (Prozac®) and ciprofloxacin (B1669076) (Cipro®). chimia.chresearchgate.net The strategic placement of fluorine can also modulate the electronic properties of molecules, a feature exploited in the design of organometallic complexes and catalysts. acs.org

Overview of Cinnamic Acid Scaffold Modifications in Research Contexts

Cinnamic acid and its derivatives are a class of naturally occurring aromatic compounds found in various plants, fruits, and vegetables. jocpr.combeilstein-journals.orgnih.gov The basic structure, consisting of a benzene (B151609) ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification. nih.govnih.gov These modifications can be made to the phenyl ring, the alkene double bond, or the carboxylic acid group, leading to a diverse range of derivatives with a wide spectrum of biological activities. beilstein-journals.orgnih.govnih.gov

Researchers have extensively explored the derivatization of cinnamic acid to enhance its therapeutic potential. beilstein-journals.org Modifications often involve the introduction of various substituents onto the phenyl ring, such as hydroxyl or methoxy (B1213986) groups, which have been shown to influence the compound's pharmacological properties. jocpr.comnih.gov For instance, caffeic acid (3,4-dihydroxycinnamic acid) is known for its hepatoprotective activity. jocpr.com The carboxylic acid group can be converted into esters and amides, which have demonstrated antimicrobial and other biological effects. jocpr.combeilstein-journals.org Cinnamic acid derivatives are investigated for a multitude of applications, including as antioxidant, antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents. jocpr.combeilstein-journals.orgnih.gov Beyond pharmaceuticals, these derivatives are also used in the cosmetic industry as fragrance ingredients and in the synthesis of other important chemical intermediates. jocpr.com

Research Landscape of 3,4,5-Trifluorocinnamic Acid: Current Status and Future Directions

Within the broad family of fluorinated cinnamic acids, this compound is a subject of growing interest. Its specific trifluoro substitution pattern on the phenyl ring imparts a unique combination of electronic and steric properties that are being explored in various scientific domains.

Current Status: The primary application of this compound appears to be as a specialized building block in organic synthesis. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences its chemical reactivity. This makes it a valuable precursor for creating more complex molecules with precisely tailored properties. For instance, its related benzoic acid analogue, 3,4,5-Trifluorobenzoic acid, is utilized as a transient directing group in transition metal-catalyzed C-H activation reactions and as a building block for anticancer drug candidates. ossila.com While direct research on the biological activities of this compound is not as extensively documented as for its hydroxy- or methoxy-substituted cousins, the known applications of other fluorinated cinnamic acids suggest potential avenues for investigation. For example, other trifluorocinnamic acid isomers are explored as building blocks for pharmaceuticals targeting inflammation and cancer, and in materials science for synthesizing polymers with enhanced stability.

Future Directions: The future research landscape for this compound is promising and likely to expand in several key areas:

Medicinal Chemistry: A significant future direction will be the systematic investigation of the biological activities of this compound and its derivatives. Drawing parallels from other cinnamic acid derivatives, research could focus on its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The unique electronic profile conferred by the three fluorine atoms could lead to novel interactions with biological targets.

Materials Science: The high thermal and chemical stability associated with fluorinated compounds makes this compound an attractive monomer or additive for the development of advanced polymers. rsc.org Future work could explore its incorporation into polyesters, polyamides, or other polymers to create materials with enhanced properties such as thermal resistance, chemical inertness, and specific optical or electronic characteristics.

Synthetic Chemistry: The compound will likely continue to serve as a valuable and versatile building block in organic synthesis. Its trifluorinated phenyl ring can be a key component in the synthesis of novel liquid crystals, functional dyes, and other specialty chemicals where precise electronic tuning is required. Further exploration of its reactivity in various chemical transformations will undoubtedly unlock new synthetic pathways.

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIWFMZBVZFEQJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152152-19-7 | |

| Record name | 3,4,5-Trifluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis and Derivatization of 3,4,5 Trifluorocinnamic Acid

Novel Synthetic Routes and Strategies for Fluorinated Cinnamic Acids

The construction of the 3,4,5-trifluorocinnamic acid scaffold requires specialized synthetic strategies to introduce the fluorine atoms onto the aromatic ring and to construct the cinnamic acid backbone.

The introduction of fluorine atoms onto an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic precursor with a source of "electrophilic fluorine" (F+). Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4) are commonly employed for this purpose. The mechanism is thought to proceed through an S~N2 or a single-electron transfer (SET) pathway, although the precise mechanism can be substrate-dependent. For the synthesis of this compound precursors, a suitably substituted benzene (B151609) derivative could be subjected to sequential electrophilic fluorination reactions. The directing effects of the existing substituents on the ring are crucial for achieving the desired 3,4,5-trifluoro substitution pattern.

Nucleophilic Fluorination: In contrast, nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion (F-). This method is often used for the synthesis of fluoroaromatics from precursors bearing good leaving groups such as nitro or chloro groups. The reactivity of the fluoride ion can be enhanced by using sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. The synthesis of a 3,4,5-trifluorinated precursor would typically involve a multi-step sequence starting from a highly functionalized benzene derivative where leaving groups are strategically positioned.

| Fluorination Technique | Reagent Example | Description |

| Electrophilic Fluorination | N-fluorobenzenesulfonimide (NFSI) | Delivers an electrophilic fluorine atom to an electron-rich aromatic ring. |

| Selectfluor® (F-TEDA-BF4) | A stable and versatile electrophilic fluorinating agent. | |

| Nucleophilic Fluorination | Potassium Fluoride (KF) | A common source of nucleophilic fluoride for displacement reactions. |

| Cesium Fluoride (CsF) | A more reactive alternative to potassium fluoride. |

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine (C–F) bonds. These methods can offer high selectivity and functional group tolerance. Catalysts based on palladium, copper, and other transition metals have been developed for the fluorination of aryl halides and pseudohalides. For instance, a palladium-catalyzed cross-coupling reaction between an aryl triflate and a fluoride source could be a viable strategy for introducing fluorine atoms onto the aromatic ring of a cinnamic acid precursor. The development of ligands that facilitate the reductive elimination step to form the C–F bond is a key area of research in this field.

| Catalyst System | Reaction Type | Description |

| Palladium(0)/Ligand | Cross-coupling | Catalyzes the reaction of an aryl halide or triflate with a fluoride source. |

| Copper(I)/Ligand | Cross-coupling | Often used for the fluorination of aryl bromides and iodides. |

| Rhodium/Iridium | Nucleophilic Substitution | Catalyzes the formation of benzylic C-F bonds. |

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct the cinnamic acid backbone from a pre-fluorinated aldehyde. For example, a variation of the Perkin or Knoevenagel condensation could potentially be adapted into a multi-component format. The Ugi and Passerini reactions are well-known MCRs that are used to create diverse molecular scaffolds and could potentially be modified to generate derivatives of trifluorocinnamic acid.

| Multi-Component Reaction | Reactants | Product Type |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Bucherer–Bergs Reaction | Ketone, Cyanide, Ammonium Carbonate | Hydantoin |

Functional Group Modifications and Analog Design based on this compound

The carboxylic acid moiety of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, with the Fischer esterification being a classic example. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Other methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents. The resulting esters can exhibit altered solubility, stability, and pharmacokinetic properties compared to the parent acid.

Amidation: The formation of amides from this compound can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. More commonly, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are used to facilitate the reaction between the carboxylic acid and an amine under mild conditions. Amide derivatives are of particular interest in medicinal chemistry due to their presence in many biologically active molecules.

| Reaction | Reagents | Product |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation (Coupling) | Amine, EDC, HOBt | Amide |

The electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid proton. Furthermore, the substitution pattern can influence the conformation of the molecule and its ability to interact with biological targets. The specific arrangement of the fluorine atoms in this compound creates a unique electronic and steric environment that can be exploited in the design of novel bioactive compounds.

| Property | Influence of 3,4,5-Trifluoro Substitution |

| Acidity (pKa) | Increased acidity of the carboxylic acid due to the electron-withdrawing effect of fluorine. |

| Lipophilicity (logP) | Generally increases with the introduction of fluorine atoms. |

| Reactivity | The electronic properties of the aromatic ring and the double bond are altered, influencing reactivity in further chemical transformations. |

| Biological Activity | The substitution pattern can significantly impact binding affinity to biological targets and metabolic stability. |

Incorporation of Tertiary Amine Side Chains in Fluorinated Cinnamic Acid Analogues

The incorporation of tertiary amine side chains into fluorinated cinnamic acid analogues has been a significant area of research, primarily driven by the discovery of potent biological activities in the resulting compounds. A series of fluorine-substituted cinnamic acid derivatives featuring tertiary amine side chains have been designed and synthesized to explore their structure-activity relationships. nih.govnih.gov These synthetic strategies typically involve the modification of the carboxylic acid group of the cinnamic acid scaffold.

The general approach involves coupling the fluorinated cinnamic acid with an appropriate amino alcohol to form an ester linkage, followed by the introduction of the tertiary amine. The choice of the tertiary amine can significantly influence the biological properties of the final compound. Common tertiary amine moieties that have been successfully incorporated include N,N-diethylamino, pyrrolidine, and piperidine groups. nih.gov

Studies have shown that the presence and type of the tertiary amine side chain are crucial for bioactivity. For instance, in the context of cholinesterase inhibition, cinnamic acid derivatives lacking the tertiary amine moiety exhibit poor inhibitory activity. nih.gov However, the introduction of these side chains leads to moderate or potent activity. nih.gov The nature of the heterocyclic amine also plays a role; compounds containing pyrrolidine or piperidine side chains have demonstrated more intense bioactivity in certain assays compared to those with an N,N-diethylamino side chain. nih.gov The position of the fluorine substitution on the phenyl ring, in combination with the specific tertiary amine, also significantly affects the compound's activity and selectivity. nih.govnih.gov

Table 1: Examples of Tertiary Amine Moieties in Fluorinated Cinnamic Acid Analogues

| Tertiary Amine Group | Parent Cinnamic Acid Scaffold | Resulting Analogue Type | Reference |

|---|---|---|---|

| N,N-diethylamino | Fluorine-substituted Cinnamic Acid | Aminoalkyl Ester | nih.gov |

| Pyrrolidine | Fluorine-substituted Cinnamic Acid | Aminoalkyl Ester | nih.gov |

Enantioselective Synthesis Approaches for Chiral Trifluorocinnamic Acid Derivatives

The synthesis of chiral molecules containing trifluoromethyl (CF3) groups is of great interest in medicinal chemistry, and several enantioselective methods have been developed that could be applied to create chiral derivatives of this compound. nih.govdoaj.org These strategies are crucial as the stereochemistry of a molecule can dramatically impact its biological activity. nih.gov

One common strategy for preparing chiral α-trifluoromethyl amines is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov This method involves the use of a chiral catalyst, such as a chiral phosphoric acid, to control the stereochemical outcome of the reduction, yielding enantioenriched amines. nih.gov Another powerful technique is asymmetric hydrogenation, which has been successfully used for the enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams. rsc.org This approach utilizes chiral metal complexes, such as Rhodium/f-spiroPhos, to achieve high enantioselectivities. rsc.org

Furthermore, fluorination-initiated asymmetric cyclization reactions represent an innovative approach to synthesizing chiral fluorinated heterocyclic compounds. semanticscholar.org These reactions can create complex chiral scaffolds that could be derived from or incorporate a trifluorocinnamic acid backbone. The development of catalytic enantioselective methods for preparing α-trifluoromethyl amines and other chiral fluorinated compounds continues to expand, offering a toolbox of strategies for accessing these valuable molecules. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of Trifluorocinnamic Acid Analogues

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing fluorinated compounds, including analogues of this compound. dntb.gov.uaresearchgate.net Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, which is particularly advantageous for creating complex chiral molecules. researchgate.net

A wide range of enzymes, such as cytochrome P450 enzymes, aldolases, lipases, and transaminases, have been utilized for the synthesis of fluorinated compounds. nih.gov For example, alanine dehydrogenases have been shown to produce (R)-fluoroalanine through the reductive amination of fluoropyruvate. nih.gov This type of enzymatic transformation could potentially be applied to precursors of trifluorocinnamic acid to introduce chiral amine functionalities. Chemoenzymatic strategies, which combine enzymatic reactions with chemical steps, further broaden the scope of accessible molecules, enabling the synthesis of complex targets like antiviral agents. semanticscholar.org

The direct enzymatic formation of a carbon-fluorine (C-F) bond is a rare biochemical process, with fluorinase being the primary enzyme known to catalyze this reaction. nih.govnih.gov Isolated from Streptomyces cattleya, fluorinase (also known as 5'-fluoro-5'-deoxyadenosine synthase) catalyzes the nucleophilic attack of a fluoride ion on S-adenosyl-L-methionine (SAM) to form 5'-fluoro-5'-deoxyadenosine (5'-FDA). nih.gov This discovery has made fluorinase a key biocatalyst for synthesizing fluorinated nucleosides and their derivatives. nih.gov

While fluorinases are the most direct method for enzymatic C-F bond formation, other enzymes can also mediate reactions involving fluorine. nih.gov Some metalloenzymes, for instance, are capable of cleaving the robust C-F bond, a process known as defluorination. utsa.edu Research into engineering enzymes and discovering new biocatalysts continues to expand the potential for site-selective enzymatic fluorination and defluorination, which could pave the way for novel synthetic routes to compounds like this compound. nih.govutsa.edu

Table 2: Key Enzymes in Fluorine Biocatalysis

| Enzyme | Function | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Fluorinase | Catalyzes C-F bond formation | S-adenosyl-L-methionine (SAM) and F⁻ | 5'-fluoro-5'-deoxyadenosine (5'-FDA) | nih.gov |

| Fluoroacetate Dehalogenase | Catalyzes C-F bond cleavage | Fluoroacetate | Glycolate and F⁻ | nih.gov |

Multi-enzyme biocatalytic cascades have emerged as a highly efficient strategy for the synthesis of complex, stereopure molecules from simple precursors. nih.gov These one-pot reactions circumvent the need for isolating intermediates, leading to higher yields and reduced waste. researchgate.net Such cascades are particularly well-suited for the stereoselective derivatization of fluorinated compounds.

For example, biocatalytic cascades combining nitrilases or nitrile hydratases with amide bond synthetase enzymes can directly convert organic nitriles into chiral amide products. nih.gov Another powerful combination involves aldolases and transaminases, which can be used in recycling cascades for the stereoselective synthesis of various isomers of γ-hydroxy-α-amino acids. researchgate.net These enzymatic systems offer high atom economy and can overcome equilibrium limitations of individual reactions. researchgate.net

By designing specific enzyme cascades, it is possible to achieve highly regio- and stereoselective transformations. researchgate.net A chemoenzymatic platform using styrene oxide isomerase to generate α-aryl aldehydes in situ, which are then intercepted by a C-C bond-forming enzyme, has been developed to produce stereopure non-standard amino acids. nih.gov The application of these sophisticated multi-enzyme systems holds significant promise for the efficient and selective synthesis of complex chiral derivatives of this compound.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Insights of 3,4,5 Trifluorocinnamic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the detailed characterization of fluorinated organic compounds like 3,4,5-Trifluorocinnamic acid. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR and FT-Raman) are particularly powerful in providing insights into the molecular framework and bonding.

High-Resolution NMR Spectroscopy for Fluorine-Containing Systems

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of fluorine-containing molecules. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and informative technique. icpms.czresearchgate.netslideshare.net

In the context of this compound and its derivatives, both ¹H and ¹⁹F NMR provide critical data. The ¹H NMR spectrum reveals information about the protons in the molecule, such as those on the acrylic acid side chain and the aromatic ring. nowgonggirlscollege.co.in However, the complexity of these spectra can be increased by heteronuclear couplings between protons and adjacent fluorine atoms (¹H-¹⁹F J-coupling). researchgate.net To simplify these complex spectra and extract precise coupling constants, "pure shift" NMR techniques can be employed, which suppress homonuclear couplings, leaving only the heteronuclear splittings. researchgate.net

¹⁹F NMR spectroscopy is particularly valuable for directly probing the fluorine environments within the molecule. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing insights into the effects of substituents on the aromatic ring. icpms.czdovepress.com For instance, the specific substitution pattern on the phenyl ring in this compound will result in a characteristic set of signals in the ¹⁹F NMR spectrum, with coupling between the non-equivalent fluorine atoms providing further structural confirmation. vulcanchem.com The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of signal overlap, simplifying spectral analysis. icpms.cz

Table 1: Representative NMR Data for Fluorinated Cinnamic Acid Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

| 2-fluoro-5-(trifluoromethyl)cinnamic acid | ¹⁹F | --- | --- | researchgate.net |

| 4-Fluorocinnamic acid | ¹H | Aromatic: 7.24-7.73, Olefinic: 6.84-7.15 | --- | nih.gov |

| 2,3,4,5,6-Pentafluoro-trans-cinnamic acid | ¹⁹F | -140.2 (dd), -151.3 (tt), -162.4 (td) | J=18, 4 Hz; J=20.3 Hz; J=20, 6 Hz | researchgate.net |

This table is illustrative and compiles data from various fluorinated cinnamic acids to demonstrate the type of information obtained from NMR spectroscopy. Specific data for this compound would require direct experimental measurement.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Mechanistic Studies

For this compound, FT-IR and FT-Raman spectra would exhibit characteristic bands corresponding to the carboxylic acid group (O-H and C=O stretching), the carbon-carbon double bond of the acrylic chain (C=C stretching), and the vibrations of the trifluorinated phenyl ring. nih.govchemicalbook.com The positions and intensities of these bands can be used to confirm the presence of these functional groups and to study intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net

In mechanistic studies, vibrational spectroscopy can be used to monitor the progress of reactions involving this compound. For example, changes in the vibrational spectra can indicate the conversion of the carboxylic acid to an ester or amide, or reactions at the double bond. Time-resolved vibrational spectroscopy can provide kinetic information about these transformations. esrf.fr Furthermore, by comparing experimental vibrational frequencies with those calculated using computational methods, a detailed assignment of the vibrational modes can be achieved, leading to a more complete understanding of the molecular structure and bonding. nih.gov

Table 2: Key Vibrational Frequencies for Cinnamic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | nih.gov |

| Carbonyl (C=O) | Stretching | 1680-1715 | wallonie.be |

| Alkene (C=C) | Stretching | 1625-1640 | coventry.ac.uk |

| Aromatic Ring (C=C) | Stretching | 1590-1625 | wallonie.be |

| C-F Bond | Stretching | 1000-1400 | uniroma1.it |

This table presents typical ranges for the vibrational frequencies of key functional groups found in cinnamic acid derivatives.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing experimental studies of molecular systems. nih.govacs.org DFT methods offer a good balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of this compound and its derivatives. nih.gov

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations can provide a wealth of information about the electronic structure of this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are related to the molecule's ability to donate and accept electrons, respectively. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the Fukui function, which identifies the most electrophilic and nucleophilic sites within a molecule. researchgate.net This information is invaluable for predicting the regioselectivity of chemical reactions. For this compound, these calculations can predict how the trifluorinated phenyl ring and the acrylic acid moiety will influence its reactivity in different chemical transformations.

Table 3: Calculated Molecular Properties of a Fluorinated Cinnamic Acid Derivative (Pentafluoro-trans-cinnamic acid)

| Property | Calculated Value | Method | Reference |

| HOMO Energy | --- | DFT/B3LYP/6-311++G(d,p) | nih.gov |

| LUMO Energy | --- | DFT/B3LYP/6-311++G(d,p) | nih.gov |

| HOMO-LUMO Gap | --- | DFT/B3LYP/6-311++G(d,p) | nih.gov |

Specific values for this compound would require dedicated DFT calculations. This table illustrates the type of data obtained from such studies.

Elucidation of Reaction Pathways and Transition States

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways that connect reactants to products. sioc-journal.cn A crucial aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. nih.govmasterorganicchemistry.comims.ac.jp

For reactions involving this compound, such as its esterification, amidation, or participation in cycloaddition reactions, DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. researchgate.netrsc.org The calculated activation energies, which are the energy differences between the reactants and the transition states, can provide quantitative insights into the feasibility and kinetics of different reaction pathways. masterorganicchemistry.com This computational approach allows for the exploration of various mechanistic possibilities and can help to rationalize experimentally observed outcomes. chemistryviews.orge3s-conferences.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about individual molecules and their immediate reaction environments, molecular modeling and dynamics simulations offer a way to study the behavior of these molecules on a larger scale and over longer timescales.

Molecular dynamics (MD) simulations, in particular, can be used to study the conformational dynamics of this compound and its derivatives in different environments, such as in solution or interacting with biological macromolecules. rsc.orgmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the flexibility of the molecule, its preferred conformations, and its interactions with solvent molecules or binding partners. rsc.org

For example, MD simulations could be used to investigate how this compound or its derivatives interact with the active site of an enzyme or a receptor. nih.gov These simulations can help to understand the structural basis for biological activity and can guide the design of new derivatives with improved properties. The combination of molecular docking, which predicts the preferred binding orientation of a molecule to a target, with MD simulations can provide a dynamic picture of the binding process and the stability of the resulting complex. analis.com.my

Conformational Analysis of this compound and Its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, and their relative energies. lumenlearning.com For flexible molecules like this compound and its derivatives, understanding the preferred conformations is essential for elucidating their structural properties, which in turn influence their chemical reactivity and pharmacological behavior. wgtn.ac.nz The conformational flexibility of these compounds primarily arises from rotation around the single bonds within the propenoic acid side chain and the bond connecting this chain to the 3,4,5-trifluorophenyl ring.

The analysis considers all possible conformers that might contribute to the molecule's properties at room temperature. wgtn.ac.nz For instance, in simple esters and ethers, the cis and trans conformations around the C-O bond have different stabilities, and this preference can be influenced by the solvent environment. mdpi.com In the case of this compound, the bulky and electron-withdrawing fluorine atoms on the phenyl ring can influence the rotational barrier and the preference for planar or non-planar conformations, which is critical for its interaction with protein binding sites.

Table 1: Overview of Computational Methods in Conformational Analysis

| Method | Description | Application |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics principles and force fields (e.g., MMFF94, AMOEBA) to calculate the energy of a molecule based on bond lengths, angles, and torsions. It is computationally fast. researchgate.net | Recommended for initial conformational searches of organic molecules to generate a large number of possible conformers. researchgate.net |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. It is more accurate but computationally more expensive than MM. researchgate.net | Used for optimizing the geometry of preferred conformers obtained from MM searches to get more accurate energy and structural data. researchgate.net |

| Monte Carlo (MC) Methods | A class of algorithms that rely on repeated random sampling to obtain numerical results. In conformational analysis (e.g., MCMM), it involves random changes to the molecule's geometry. nih.gov | Effective for exploring the conformational space of flexible molecules, including macrocycles and other complex structures. nih.gov |

| Molecular Dynamics (MD) | A simulation technique that models the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov | Provides insights into the dynamic behavior of molecules in solution and can be used to study conformational preferences and transitions. nih.gov |

Ligand-Protein Interaction Dynamics and Binding Mechanism Prediction

Molecular docking is a principal computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein. niscpr.res.ininnovareacademics.in This method predicts the preferred orientation of the ligand, its binding affinity (often expressed as a binding energy score), and the nature of the intermolecular interactions that stabilize the complex. niscpr.res.innih.gov These interactions commonly include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. researchgate.netresearchgate.net

For cinnamic acid derivatives, studies have shown that specific structural features are crucial for protein binding. The carboxyl group, for example, is often involved in forming salt bridges with positively charged amino acid residues like arginine in the protein's active site. tandfonline.com The aromatic phenyl ring can participate in hydrophobic and pi-pi stacking interactions. researchgate.net The substitution pattern on this ring significantly modulates binding. The presence of the 3,4,5-trifluoro pattern is hypothesized to enhance metabolic stability and strengthen binding interactions with target proteins, potentially through favorable electrostatic or halogen bonding interactions. vulcanchem.com

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions within the binding pocket. This helps in understanding the mechanism of action at a molecular level. mdpi.com

Table 2: Examples of Molecular Docking Studies with Cinnamic Acid Derivatives

| Ligand/Derivative | Target Protein | Key Interactions / Findings | Binding Energy (kcal/mol) |

|---|---|---|---|

| trans-4-(Trifluoromethyl)cinnamic acid | Histone Deacetylase 8 (HDAC8) | The molecule fits well within the active site, showing strong binding. niscpr.res.in | -6.10 niscpr.res.in |

| Cinnamate | Peptidylglycine α-hydroxylating monooxygenase (PHM) | Forms a salt bridge between the ligand's carboxyl terminus and the guanidino group of Arginine 240. tandfonline.com | Not specified |

| Biorobin | SARS-CoV-2 Main Protease | Favorable binding energy suggests efficient docking and potential inhibition of the viral protease. nih.gov | -8.17 nih.gov |

| Bioquercetin | SARS-CoV-2 Main Protease | Showed one of the lowest binding energies, indicating strong potential for inhibition. nih.gov | -7.97 nih.gov |

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational methods are indispensable for elucidating these relationships, allowing for the systematic analysis of how modifications to a lead compound, such as this compound, affect its interaction with a biological target. tandfonline.com

By decorating the core structure of cinnamic acid with different substituent groups, researchers can observe changes in biological affinity and efficacy. tandfonline.com For example, the addition of electron-withdrawing groups, halogens, or hydrogen-bond donors/acceptors to the phenyl ring can alter the molecule's electronic properties, lipophilicity, and steric profile. nih.gov The 3,4,5-trifluoro substitution pattern is a key structural feature that can enhance metabolic stability and binding affinity. vulcanchem.com Computational SAR helps rationalize these observations by modeling the interactions at the atomic level, thereby guiding the design of more potent and selective derivatives. tandfonline.comnih.gov

In Silico Screening and Drug Target Prediction

In silico screening, also known as virtual screening, is a computational approach used to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target, typically a protein or enzyme. mdpi.commdpi.com This method significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. mdpi.com Key techniques used in virtual screening include molecular docking, which evaluates the binding compatibility between each compound in a library and the target's active site. ijcai.org

Conversely, drug target prediction (or reverse docking) is an approach that starts with a bioactive compound, like a derivative of this compound, and screens it against a panel of known protein structures to identify its most probable biological targets. ijcai.org This is particularly useful for elucidating the mechanism of action of a compound or identifying potential off-target effects. Machine learning and deep learning methods are increasingly being employed to improve the accuracy of these predictions by learning from vast datasets of known drug-target interactions. mdpi.comijcai.org

An example of this approach involved a combined ligand- and structure-based virtual screening of 314 cinnamic acid derivatives against Leishmania major dihydrofolate reductase-thymidylate synthase (LmDHFR-TS). mdpi.com This in silico process successfully identified three promising hits, which were later confirmed through in vitro enzymatic assays to be effective inhibitors. mdpi.com

Table 3: Examples of Cinnamic Acid Derivatives Identified via In Silico Screening

| Compound | Screened Against | Method | Finding/Activity |

|---|---|---|---|

| Lithospermic acid | Leishmania major DHFR-TS | Consensus analysis of ligand/structure-based virtual screening. mdpi.com | Identified as a promising hit; IC50 = 6.1 µM. mdpi.com |

| Diarctigenin | Leishmania major DHFR-TS | Consensus analysis of ligand/structure-based virtual screening. mdpi.com | Identified as a promising hit; IC50 = 10.1 µM. mdpi.com |

| Phenylpropanoids and Polyketides (186 compounds) | SARS-CoV-2 therapeutic target proteins | Molecular docking (AutoDock Vina) to filter for compounds with high binding scores. arxiv.org | 40 compounds identified with dock scores > -8.0 kcal/mol, suggesting potential as lead compounds. arxiv.org |

| Ellagic acid | SARS-CoV-2 target proteins (RBD spike, helicase, Mpro, RdRp) | Molecular docking to determine binding affinity. phcogj.com | Identified as having the best potential as an antiviral agent from Syzygium cumini. phcogj.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net The primary goal of QSAR is to develop a robust model that can accurately predict the activity of novel or untested compounds, thereby guiding synthetic efforts toward more potent molecules and reducing the need for extensive experimental screening. researchgate.net

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govmdpi.com Next, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as topological features (e.g., connectivity indices), electronic properties (e.g., partial charges), and physicochemical properties (e.g., logP). nih.govmdpi.com Finally, statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

The statistical quality and predictive ability of the resulting QSAR model are assessed using various validation metrics. researchgate.net A reliable QSAR model can provide valuable insights into the molecular properties that are critical for the desired biological effect.

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Indication of a Good Model |

|---|---|---|

| r² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. nih.gov | A value close to 1.0 indicates a good fit. |

| Q² (Cross-validated r²) | An internal validation metric, often calculated using the leave-one-out (LOO) method, that assesses the predictive power of the model. | A high value (typically > 0.5) suggests good robustness and predictive ability. mdpi.com |

| r²_pred (Predictive r²) | An external validation metric calculated on the test set that measures how well the model predicts the activity of new compounds. | A high value (typically > 0.6) indicates good external predictivity. |

| PRESS (Predicted Residual Sum of Squares) | The sum of the squared differences between the observed and predicted activities for the test set compounds. nih.gov | A low value indicates a better predictive model. nih.gov |

Investigating the Biological Activities and Pharmacological Potential of 3,4,5 Trifluorocinnamic Acid Derivatives

Mechanisms of Action in Cellular and Molecular Systems

There is no available information from the conducted searches regarding the specific mechanisms of action of 3,4,5-Trifluorocinnamic acid or its derivatives on cellular and molecular systems.

No studies were found that investigated the inhibitory or activatory effects of this compound on specific enzymes. While cinnamic acid derivatives, in general, are known to interact with various enzymes, data specific to the 3,4,5-trifluoro substitution pattern is absent from the available literature. General mechanisms of enzyme inhibition can be categorized as reversible or irreversible. du.ac.inlibretexts.orglibretexts.org Reversible inhibition, where the inhibitor can dissociate from the enzyme, includes competitive and noncompetitive inhibition. libretexts.orglibretexts.org Irreversible inhibitors, in contrast, form strong, often covalent, bonds with the enzyme. du.ac.inlibretexts.orglibretexts.org

Information regarding the binding of this compound to specific receptors or its ability to modulate signaling pathways is not present in the reviewed scientific literature. Research on other cinnamic acid derivatives, such as 3,4,5-trimethoxycinnamic acid, has shown interaction with receptors like the GABA-A receptor. medchemexpress.com However, these findings cannot be extrapolated to the trifluorinated analogue. Signaling pathways are complex networks that transmit information within a cell, often involving a cascade of protein kinases. nih.gov

Antineoplastic and Apoptosis-Inducing Activities

There is a lack of research on the antineoplastic and apoptosis-inducing activities of this compound. While the broader class of cinnamic acid derivatives has been investigated for anticancer effects, specific data for the trifluorinated compound is unavailable. mdpi.com

No data was found detailing the cytotoxic effects of this compound on any cancer cell lines. Studies on other derivatives have reported cytotoxic activity against various cancer cell lines, but this information is not applicable here. mdpi.comnih.govnih.gov

Specific research on the ability of this compound to inhibit cell proliferation or angiogenesis is not available. Cell proliferation is a fundamental process in cancer development, and its inhibition is a key therapeutic strategy. jcancer.orgthermofisher.com Angiogenesis, the formation of new blood vessels, is also crucial for tumor growth and metastasis. mdpi.combiomedres.usfrontiersin.orgarchivepp.com

There are no studies available that describe the induction of programmed cell death (apoptosis) by this compound. Apoptosis is a regulated process of cell death that can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases. nih.govmdpi.comclinicsearchonline.orgcreative-diagnostics.comclinicsinoncology.com

Neuropharmacological and Cholinesterase Inhibitory Effects

The neuroprotective properties of cinnamic acid derivatives are a promising area of research, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov These conditions are often associated with reduced levels of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov One therapeutic strategy is to inhibit the enzymes responsible for breaking down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.netmdpi.com

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key mechanism for increasing acetylcholine levels in the brain, which can help improve cognitive function. nih.govresearchgate.net Research into various synthetic derivatives of cinnamic acid has revealed their potential as cholinesterase inhibitors.

For instance, a series of 3,4,5-trimethoxycinnamates, which share a similar substitution pattern on the phenyl ring, were evaluated for their ability to inhibit both AChE and BuChE. mdpi.com In these studies, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate emerged as the most potent inhibitor against both enzymes, with IC50 values of 46.18 µM for AChE and 32.46 µM for BuChE. mdpi.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. Another compound, 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate, showed the highest selectivity for inhibiting BuChE. mdpi.com

Similarly, hybrid compounds combining 1,2,3,4-tetrahydroisoquinoline (B50084) with various cinnamic acids were synthesized and tested. nih.gov While these hybrids were not effective against AChE, some demonstrated significant inhibitory activity against BuChE. nih.gov Other studies on different classes of cinnamic acid derivatives, such as those incorporating a 4-phthalimidobenzenesulfonamide structure or tryptamine (B22526) hybrids, have also shown promising results in cholinesterase inhibition. nih.govresearchgate.net

| Compound/Derivative Class | Target Enzyme | Potency (IC50) | Reference |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 µM | mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BuChE) | 32.46 µM | mdpi.com |

| Substituted Thiazolylhydrazine Derivatives | Acetylcholinesterase (AChE) | Most effective: 4.41±0.53 µg/ml | researchgate.net |

| Substituted Thiazolylhydrazine Derivatives | Butyrylcholinesterase (BuChE) | Comparable to standard drugs | researchgate.net |

| Cinnamic acid-tryptamine hybrids | Acetylcholinesterase (hAChE) | Active | nih.gov |

| Cinnamic acid-tryptamine hybrids | Butyrylcholinesterase (hBuChE) | Active | nih.gov |

Beyond cholinesterase inhibition, cinnamic acid derivatives exhibit neuroprotective properties through various mechanisms, including antioxidant effects and the ability to inhibit the accumulation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov The trifluorinated phenyl ring in this compound derivatives is an electron-withdrawing group, a feature that has been generally associated with more effective neuroprotective compounds. nih.gov

Studies on related compounds have demonstrated these protective effects. For example, certain cinnamic acid derivatives have been shown to possess neuroprotective properties and the ability to inhibit Aβ accumulation in vitro. nih.gov Amides derived from 3,4,5-trimethoxycinnamic acid (TMCA) have shown potential as agents acting on the central nervous system. nih.gov In a model of permanent focal cerebral ischemia in rats, administration of 4-hydroxy-3,5-di-tret-butyl cinnamic acid demonstrated a neuroprotective action on hippocampal cells by improving mitochondrial function and reducing oxidative stress and apoptosis. nih.gov Furthermore, amides of 4-phenoxyaniline (B93406) and related compounds have been synthesized and evaluated, with some showing significant protective effects in models of neuronal cell death. researchgate.net

Antimicrobial and Antifungal Efficacy

Cinnamic acid and its derivatives are well-documented for their broad-range antimicrobial properties, showing activity against bacteria, fungi, and yeasts. mdpi.comnih.gov These natural compounds play a role in plant defense and have been explored for various applications, from food preservation to the development of new antimicrobial drugs. nih.govnih.gov

Derivatives of cinnamic acid have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comunivpm.it Synthetic esters and amides of cinnamic acid are often more potent against bacteria than the parent acid. univpm.it For example, certain derivatives have been found to be effective against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com The antimicrobial activity can be influenced by the specific substitutions on the cinnamic acid structure. mdpi.com Studies on related compounds like p-coumaric acid, caffeic acid, and ferulic acid have shown significant inhibition against bacteria such as Pseudomonas syringe, E. coli, and Bacillus subtilis. mdpi.com The antibacterial activity of these substituted cinnamic acids was found to be in the order of p-coumaric > caffeic > ferulic acid. mdpi.com

| Compound/Derivative | Bacterial Strain(s) | Activity Metric (e.g., MIC) | Reference |

| Cinnamic acid | Staphylococcus aureus | Significant reduction in planktonic forms | mdpi.com |

| p-Coumaric acid | Escherichia coli, Bacillus subtilis | High inhibition at 2.0 mM | mdpi.com |

| Caffeic acid | Klebsiella pneumoniae, M. tuberculosis | MIC: 64–512 µg/mL | mdpi.com |

| Ferulic acid | Cronobacter sakazakii | MIC: 2500–5000 µg/mL | mdpi.com |

| DM2 (catechol derivative) | Staphylococcus aureus | MIC range: 16–64 mg/L | univpm.it |

The antifungal activity of cinnamic acid derivatives is significant, with research highlighting their potential as agrochemicals for plant protection. nih.govplos.org A study evaluating a series of cinnamic acid esters against four plant pathogenic fungi found that almost all tested compounds exhibited some level of inhibition. plos.org Two compounds, in particular, showed high average activity with EC50 values of 17.4 and 18.5 μg/mL, demonstrating their potential as new plant antifungal agents. plos.org

In another study, novel cinnamic oxime esters were synthesized and evaluated as potential fungicides. nih.gov One compound demonstrated excellent activity against Valsa mali and Botrytis cinerea, with EC50 values of 0.71 and 1.41 μg/mL, respectively. nih.gov This same compound also showed 100% protective and curative activities against apple Valsa canker and significant control effects against gray mold on tomato fruits and leaves, comparable or superior to the commercial fungicide boscalid. nih.gov The mechanism of action for these compounds may involve disrupting the function of the nucleus and mitochondria, leading to cell damage. nih.gov Derivatives have also shown activity against various Aspergillus species. conicet.gov.arnih.gov

Bacterial and fungal biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. mdpi.com This structure makes them notoriously resistant to conventional antimicrobial treatments. mdpi.com Cinnamic acid derivatives have shown promise in not only killing planktonic (free-floating) cells but also in preventing and disrupting biofilm formation. mdpi.comunivpm.it

Research has shown that cinnamoyl esters and amides can effectively inhibit biofilm formation by the fungus Candida albicans. nih.gov Two of the most active compounds showed 50% biofilm inhibition concentrations (BMIC50) of 2 μg/mL and 4 μg/mL, respectively. nih.gov One of these compounds also demonstrated activity against mature, pre-formed biofilms. nih.gov Similarly, derivatives of cinnamaldehyde, a related compound, significantly inhibited biofilm formation by Agrobacterium tumefaciens by 94–99% at concentrations of 150 μg/ml or higher. frontiersin.org Cinnamic acid derivatives also exhibit anti-biofilm activity against bacterial species like Staphylococcus epidermidis. mdpi.com This ability to tackle biofilms is a crucial advantage in developing new antimicrobial strategies. chiet.edu.eg

Anti-inflammatory Pathways and Immunomodulation

There is currently no specific research available detailing the anti-inflammatory or immunomodulatory properties of this compound. Scientific investigations into the anti-inflammatory effects of the cinnamic acid family have largely centered on other derivatives. For instance, studies have explored the properties of 3,4,5-trihydroxycinnamic acid, which has shown anti-inflammatory activity in various cell models. nih.govnih.gov The parent compound, cinnamic acid, has also been noted for its potential involvement in immunomodulatory actions on human monocytes. nih.gov However, these findings are not directly applicable to the trifluorinated analogue.

Metabolic Modulation and Antidiabetic Potential

The potential for metabolic modulation and antidiabetic effects has not been specifically documented for this compound. Research in this area has focused on the parent cinnamic acid and its other derivatives, which have been investigated for their ability to improve glucose tolerance and stimulate insulin (B600854) secretion. nih.govnih.gov A biocatalytic process has been described for producing D-(2,4,5-trifluorophenyl)alanine, a key precursor for the antidiabetic drug sitagliptin, which starts from a trifluoro-cinnamic acid. researchgate.net This suggests a role for fluorinated cinnamic acids in the synthesis of antidiabetic compounds, but does not describe the direct biological activity of this compound itself.

Hepatoprotective Investigations and Liver Damage Prevention

Investigations into the hepatoprotective effects of cinnamic acid derivatives have been conducted, but none have specifically assessed this compound. Studies using models of acute liver damage have evaluated other synthetic cinnamic acid analogues, such as LQM717 and LQM755, which demonstrated significant prevention of CCl4-induced liver injury. nih.govnih.govmdpi.com These studies highlight that substitutions on the cinnamic acid structure are crucial for activity, but without direct testing, the potential of the 3,4,5-trifluoro substitution remains unknown. jocpr.com

Fluorine S Influence on the Bioactivity and Molecular Interactions of Trifluorocinnamic Acid Frameworks

Impact of Fluorine Substitution on Molecular Recognition and Target Binding

Fluorine's ability to act as a hydrogen bond acceptor, although weak, can contribute to tighter binding with a target enzyme or receptor. mit.edunih.gov The partial negative charge on the fluorine atom can form favorable electrostatic interactions with partial positive charges on a protein, such as an amide carbon or an acidic hydrogen. nih.gov

Research on other fluorinated cinnamic acid derivatives has demonstrated the critical role of the fluorine substitution pattern in determining biological activity and selectivity. A study on fluorine-substituted cinnamic acid derivatives as cholinesterase inhibitors found that the position of the halogen atom significantly affected the bioactivity and selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). nih.gov For instance, para-substituted compounds generally showed potent activity against AChE, while ortho-substituted analogues had the opposite effect. nih.gov This highlights how the specific placement of fluorine, as seen in the 3,4,5-trifluoro pattern, can fine-tune the molecule's interaction with a specific biological target.

The modification of electronic properties can influence a molecule's potential for various applications. Derivatives of fluorocinnamic acids have been investigated for antimicrobial, anti-inflammatory, and anticancer properties, with the fluorine atom's high electronegativity affecting the molecule's reactivity and biological function. ontosight.ainih.govontosight.ai

Carbon-Fluorine Bond Properties in Biological Systems and Their Consequences

The carbon-fluorine (C-F) bond possesses distinct properties that have significant consequences in biological systems. wikipedia.org It is the strongest single bond in organic chemistry, a characteristic that makes it highly resistant to cleavage. wikipedia.orgnih.gov This inherent stability is a primary reason for incorporating fluorine into drug candidates to enhance metabolic stability. news-medical.net

| Property | C-H Bond | C-F Bond | Reference |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | tandfonline.com |

| Bond Length (Å) | 1.09 | ~1.35 | wikipedia.org |

| Bond Dissociation Energy (kcal/mol in CH₃-X) | 104.9 | 115 | wikipedia.org |

| Electronegativity (Pauling Scale) | 2.20 (H) vs. 2.55 (C) | 3.98 (F) vs. 2.55 (C) | tandfonline.com |

The high strength of the C-F bond makes molecules like 3,4,5-trifluorocinnamic acid less susceptible to metabolic oxidation. bohrium.com A common metabolic pathway for aromatic rings is oxidation by cytochrome P-450 enzymes. nih.gov Placing stable fluorine atoms at positions that are otherwise metabolically labile can block this process, thereby increasing the drug's half-life and bioavailability. tandfonline.comwikipedia.org

Furthermore, the C-F bond is highly polarized due to fluorine's extreme electronegativity, creating a partial positive charge on the carbon and a partial negative charge on the fluorine (Cδ+—Fδ−). wikipedia.org This polarity can influence the molecule's conformation through dipole-dipole and charge-dipole interactions, potentially pre-organizing the molecule into a conformation that is favorable for binding to its target. nih.govbeilstein-journals.org While the C-F bond is generally considered unreactive, its highly polarized nature and low-energy antibonding orbital (σ*) are key to its influence on molecular shape and electronic properties. beilstein-journals.org

Fluorophobic and Fluorophilic Interactions in Drug Design

The interactions of fluorinated molecules within biological environments are complex and can be described as both fluorophobic and fluorophilic. The term "fluorophobic" often relates to the tendency of highly fluorinated, nonpolar segments (like a perfluoroalkyl chain) to segregate from water, similar to the hydrophobic effect. This property can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. wikipedia.orgresearchgate.net

Conversely, "fluorophilic" interactions describe the favorable interactions that the polarized C-F bond can participate in. While fluorine is a very weak hydrogen bond acceptor, it can engage in orthogonal multipolar interactions with electron-deficient carbonyl carbons in a protein's backbone. nih.gov These electrostatic interactions, though weak, can contribute to binding affinity and specificity. nih.gov The strategic placement of fluorine atoms, as in the this compound framework, can therefore create specific interaction points with a biological target that would not be possible with hydrogen atoms.

The nature of these interactions is highly context-dependent. In aqueous solutions, the hydrogen bonding between the carboxylic acid group of fluorinated acids and water molecules is a dominant interaction. researchgate.net Studies on short-chain perfluoroalkyl carboxylic acids in water show that the coordination between the acid's oxygen atoms and surrounding water molecules is significant, indicating that while the fluorinated portion of the molecule may be hydrophobic/fluorophobic, the hydrophilic head group ensures interaction with the aqueous environment. researchgate.net

Strategic Fluorination in Medicinal Chemistry Design and Optimization

The use of fluorine in medicinal chemistry is a strategic tool for optimizing multiple properties of a drug candidate simultaneously. springernature.com The substitution pattern in this compound is an example of such a strategy, where multiple fluorines are installed to achieve a desired combination of effects. mdpi.com

Key strategic goals of fluorination include:

Modulating Physicochemical Properties : Fluorination significantly impacts a molecule's lipophilicity, solubility, and pKa. The strong electron-withdrawing effect of fluorine lowers the pKa of nearby functional groups, which can alter a drug's absorption and distribution profile. acs.orgbohrium.com

Enhancing Metabolic Stability : As discussed, fluorine can block metabolic "soft spots," preventing oxidation by enzymes and prolonging a drug's presence in the body. tandfonline.comnih.gov This is a common strategy in drug design to improve pharmacokinetic properties. nih.gov

Improving Binding Affinity : Fluorine can increase binding affinity to a target protein through favorable interactions and by altering the molecule's conformation to better fit the binding site. bohrium.comtandfonline.com Even a single fluorine atom can profoundly impact pharmacological effect. tandfonline.com

Increasing Bioavailability : By increasing lipophilicity, fluorine substitution can enhance a molecule's ability to permeate cell membranes, leading to improved bioavailability. wikipedia.org

The deliberate design of fluorinated compounds is evident in the development of many modern therapeutics, from anticancer agents to enzyme inhibitors. nih.govhyphadiscovery.com For example, strategic fluorination was used to design novel taxoid anticancer agents to block metabolism by cytochrome P-450, resulting in compounds with impressive potency. nih.gov Similarly, in the development of histone deacetylase (HDAC) inhibitors, fluorine has been introduced to increase potency and selectivity for specific enzyme isoforms. mdpi.com These examples underscore the power of using specific fluorination patterns, like that in this compound, as a rational approach to drug design and optimization. rsc.org

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of Fluorinated Cinnamic Acid Derivatives

Environmental Distribution and Persistence Studies of Organofluorine Compounds

Organofluorine compounds are noted for their environmental persistence, largely due to the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. wikipedia.orgmdpi.com This high bond energy confers significant chemical and thermal stability, making many fluorinated compounds resistant to natural degradation processes. mst.dk Consequently, heavily fluorinated substances can persist in the environment, leading to their widespread distribution. wikipedia.orgsocietechimiquedefrance.fr

The environmental distribution of organofluorine compounds is influenced by their physical and chemical properties, such as vapor pressure, aqueous solubility, and partitioning behavior between air, water, and organic matter. researchgate.net The substitution of hydrogen with fluorine can significantly alter these properties compared to non-halogenated or other halogenated analogs. researchgate.net For instance, some fluorinated compounds exhibit both hydrophobic and oleophobic (oil-repelling) properties. mst.dk

While many organofluorine compounds are synthetic and their presence in the environment is of human origin, some natural sources of fluorine exist, such as the weathering of rocks and minerals and volcanic activity. chromatographyonline.comaber.ac.uk However, the vast number of structurally diverse organofluorine compounds found in the environment are of anthropogenic origin. chromatographyonline.com

The persistence of some organofluorine compounds, like certain perfluorinated carboxylic acids (PFCAs), means they can undergo long-range transport and have been detected in remote locations. mst.dk While some polyfluorinated substances can degrade, they often transform into highly persistent perfluorinated acids. mst.dk

Table 1: Physicochemical Properties Influencing Environmental Distribution of Organofluorine Compounds

| Property | Influence on Environmental Fate |

| Vapor Pressure | Determines the tendency of a compound to exist in the gas phase, affecting atmospheric transport. |

| Aqueous Solubility | Influences the concentration of the compound in water bodies and its potential for aquatic transport. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for a compound to bioaccumulate in the fatty tissues of organisms. |

| Acid Dissociation Constant (pKa) | Affects the form (ionic or neutral) of the compound in different environmental pHs, influencing its mobility and bioavailability. |

| Carbon-Fluorine Bond Strength | A primary factor in the environmental persistence of the compound. wikipedia.orgmdpi.com |

This table is a generalized representation based on principles of environmental chemistry.

Biochemical and Photochemical Degradation Mechanisms in Environmental Matrices

The degradation of fluorinated organic compounds in the environment can occur through biochemical (microbial) and photochemical (light-induced) processes. The efficiency and pathways of degradation are highly dependent on the specific structure of the compound and the environmental conditions. numberanalytics.comnih.gov

Defluorination, the cleavage of the C-F bond, is a critical step in the breakdown of organofluorine compounds and a significant challenge due to the bond's strength. mdpi.com Nevertheless, several microbial and enzymatic mechanisms for defluorination have been identified, including reductive, hydrolytic, and oxidative pathways. mdpi.com

Biochemical Degradation: Studies on fluorinated aromatic compounds have shown that microorganisms can metabolize them under both aerobic and anaerobic conditions. nih.govresearchgate.net For example, a consortium of bacterial strains, Arthrobacter sp. strain G1 and Ralstonia sp. strain H1, has been shown to completely mineralize 4-fluorocinnamic acid. nih.gov The degradation of 4-fluorocinnamic acid by Arthrobacter sp. G1 proceeds via a β-oxidation mechanism, initiating with the formation of 4-fluorocinnamoyl-coenzyme A (CoA). nih.govresearchgate.net This is a common activation step in the microbial degradation of cinnamic acids. researchgate.netasm.org The pathway continues with the conversion to 4-fluorobenzoic acid, which is then degraded by Ralstonia sp. H1, leading to the release of fluoride (B91410) ions. nih.gov The degradation of other fluoroaromatics, such as 4-fluorobenzoate, can also be initiated by dehalogenases that catalyze the hydrolytic cleavage of the C-F bond. researchgate.net While microorganisms capable of degrading singly fluorinated aromatics have been isolated, the degradation of highly fluorinated organics often requires specialized microbial communities. researchgate.net

Photochemical Degradation: Photolysis, or degradation by light, can also contribute to the breakdown of organofluorine compounds, especially in sunlit surface waters. acs.org Photodegradation can lead to the formation of smaller, often more persistent, fluorinated compounds like trifluoroacetic acid (TFA). acs.orgmdpi.com The susceptibility of a fluorinated compound to photolysis and the resulting transformation products depend on its chemical structure. acs.org For instance, the photohydrolytic degradation of the lampricide 3-trifluoromethyl-4-nitrophenol has been shown to produce TFA. collectionscanada.ca

Mineralization refers to the complete breakdown of an organic compound to inorganic substances like carbon dioxide, water, and, in this case, fluoride ions. rsc.orgrsc.org Achieving complete mineralization of highly fluorinated compounds is often challenging, and they may instead be transformed into other persistent fluorinated byproducts. the-innovation.org

The incomplete degradation of fluorinated cinnamic acids and other organofluorine compounds can lead to the formation of various transformation products. These products may themselves be persistent and of environmental concern. mst.dk

During the microbial degradation of 4-fluorocinnamic acid by Arthrobacter sp. G1, 4-fluorobenzoic acid is formed as a key intermediate. nih.gov In some cases, dead-end side products like 4-fluoroacetophenone can also be produced. nih.gov

Photochemical degradation of complex fluorinated pharmaceuticals and pesticides has been shown to generate a multitude of fluorinated byproducts. acs.org These can include smaller persistent molecules like trifluoroacetic acid (TFA) and difluoroacetic acid (DFA), which are readily identifiable. acs.org The specific transformation products formed are dependent on the structure of the parent compound and the degradation conditions. acs.orgrsc.org For example, the degradation of volatile fluorinated anesthetics can be a source of TFA in the environment. mdpi.com Similarly, trifluoromethylphenols, which are transformation products of some pharmaceuticals and herbicides, can hydrolyze to form the corresponding hydroxybenzoic acids and fluoride. rsc.org

Table 2: Potential Degradation Intermediates of Fluorinated Cinnamic Acids

| Degradation Pathway | Potential Intermediate/Product | Significance |

| β-Oxidation | Fluorinated Benzoic Acid | A common intermediate in the microbial degradation of fluorinated cinnamic acids. nih.gov |

| Side-Chain Cleavage | Fluorinated Acetophenone | Can be formed as a dead-end product in some microbial pathways. nih.gov |

| Photodegradation | Trifluoroacetic Acid (TFA) | A persistent and mobile transformation product from various organofluorine compounds. acs.orgmdpi.com |

| Hydrolysis | Fluorinated Hydroxybenzoic Acids | Can be formed from the breakdown of related fluorinated aromatic structures. rsc.org |

This table is illustrative and based on degradation pathways of analogous compounds.

Ecotoxicological Assessment Methodologies for Fluorinated Organic Acids

Evaluating the ecotoxicological effects of fluorinated organic acids is crucial for understanding their potential risks to ecosystems. researchgate.net These assessments typically involve a range of methodologies to determine the toxicity of a substance to various organisms.

Standard ecotoxicological tests expose representative aquatic and terrestrial organisms to the chemical and observe effects on endpoints such as survival, growth, and reproduction. researchgate.netnih.gov For aquatic organisms, species like algae, daphnids (Daphnia magna), and fish are commonly used. researchgate.netnih.gov For terrestrial ecosystems, tests may involve soil invertebrates like earthworms and plants. researchgate.net

The results of these tests are often expressed as effect concentrations (ECx) or lethal concentrations (LCx), which represent the concentration of a substance that causes a specific effect (e.g., 50% inhibition of growth or 50% mortality) in a given percentage of the test population over a defined exposure period. nih.gov These values can then be used to derive environmental quality standards or screening benchmarks to protect different environmental compartments. researchgate.net

A key consideration in the ecotoxicological assessment of per- and polyfluoroalkyl substances (PFAS), a broad class of organofluorine compounds, is the verification of exposure concentrations in test solutions, as the nominal (intended) concentrations may not accurately reflect the actual exposure. oup.com Furthermore, the toxicity of PFAS can vary significantly with the length of the fluorinated alkyl chain and the type of functional group. nih.gov

Given the vast number of organofluorine compounds, there is also interest in developing in vivo assays with sensitive species and endpoints that can be used for both prospective assessments of new chemicals and retrospective assessments of environmental samples. nih.gov The release of fluoride ions during the degradation of organofluorine compounds is also an important factor, as fluoride itself can be toxic to microorganisms, potentially inhibiting the very biodegradation processes intended for remediation. nih.gov

Potential Applications in Advanced Materials Science and Chemical Biology

Integration into Functional Materials and Polymers

The cinnamic acid framework is a well-established component in polymer science, and its derivatives are used to create a variety of advanced polymers, including polyesters and polyamides. researchgate.netrsc.org The incorporation of fluorine into polymer structures is known to confer a range of desirable properties, such as chemical inertness, thermal stability, low surface energy, and unique electrical characteristics. researchgate.netsciengine.comresearchgate.net Consequently, 3,4,5-Trifluorocinnamic acid is a promising monomer for synthesizing new fluorinated polymers with enhanced performance. researchgate.netsciengine.com The polymerization of such monomers can lead to functional materials with applications in high-tech sectors like electronics, aerospace, and energy. google.compageplace.de